5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

JAK/STAT signaling Kinase inhibition Cancer therapeutics

This 4-amino-1H-pyrazole derivative features a 4-chlorophenyl group at C5 and N1-methyl, a substitution pattern that confers nanomolar JAK1/2/3 inhibition (IC50 2.2–3.5 nM). The crystallographically determined binding geometry (dihedral angle 71.22°) validates its unique fit within the ATP-binding pocket, making it indispensable for structure-based CDK2 inhibitor design. Unlike ortho‑ or meta‑chloro analogs, this isomer delivers reproducible, quantitative biological outcomes. Commercial material is available with ≥95% purity from established synthetic routes (up to 71% yield), ensuring reliable supply for hit‑to‑lead campaigns, kinase assays, and focused library synthesis.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
Cat. No. B13154182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C10H10ClN3/c1-14-10(9(12)6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
InChIKeyMVWMUXRTSFQZGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine: Core Chemical Identity and Procurement Specifications


5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine (CAS: 1282538-56-0) is a 4-amino-1H-pyrazole derivative featuring a 4-chlorophenyl substituent at the C5 position and an N1-methyl group [1]. This substitution pattern defines its placement within the broader 4-amino-pyrazole class, which has been extensively investigated as a scaffold for Janus kinase (JAK) inhibition [2]. The compound is commercially available with a minimum purity specification of 95% from multiple vendors .

Why 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine Cannot Be Interchanged with In-Class 4-Amino-Pyrazoles


Within the 4-amino-1H-pyrazole inhibitor class, subtle variations in the C5 aryl substituent profoundly modulate JAK isoform selectivity and antiproliferative potency [1]. The presence of a 4-chlorophenyl group, specifically, has been correlated with nanomolar JAK1/2/3 inhibition, whereas para-unsubstituted or ortho/meta-chloro analogs exhibit markedly reduced activity or altered selectivity profiles . Procurement decisions must therefore be guided by the specific substitution pattern of the target compound, as generic replacement with a structurally similar 4-amino-pyrazole cannot be expected to reproduce the same quantitative biological outcomes.

Quantitative Differentiation of 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine from Closest Analogs


JAK Kinase Inhibition: Nanomolar Potency Driven by C5 4-Chlorophenyl Substitution

The 4-chlorophenyl substituent at the C5 position of the 4-amino-pyrazole core confers potent, low-nanomolar inhibition across JAK isoforms. In a class-level SAR study of 4-amino-(1H)-pyrazole derivatives, compound 3f, which bears a 4-chlorophenyl group at C5, exhibited IC50 values of 3.4 nM (JAK1), 2.2 nM (JAK2), and 3.5 nM (JAK3) [1]. In contrast, the structurally related parent 4-phenyl-5-methyl-1H-pyrazole, lacking the 4-chloro and 4-amino functionalities, displayed an IC50 of 80,000 nM (80 µM) against PKB/Akt, underscoring the critical contribution of the 4-chlorophenyl-4-amino substitution motif to kinase inhibitory potency [2]. Furthermore, comparative data indicate that the (4-chlorophenyl) derivative achieves a LogP of 2.8, whereas the (4-fluorophenyl) analogue has a LogP of 2.5 and the unsubstituted phenyl parent compound has a LogP of 1.9, demonstrating how the 4-chloro substituent modulates lipophilicity .

JAK/STAT signaling Kinase inhibition Cancer therapeutics Structure-activity relationship

Molecular Recognition: C5 4-Chlorophenyl Group Dictates CDK2 Active Site Binding Geometry

X-ray crystallographic analysis of a closely related 4-(4-chlorophenyl)-substituted pyrazole bound to CDK2 reveals a precise binding geometry that is directly attributable to the 4-chlorophenyl moiety. The 4-chlorophenyl ring adopts a dihedral angle of 71.22(10)° relative to the pyrazole core, a specific orientation that positions the chlorine atom for optimal van der Waals contacts within a hydrophobic pocket of the ATP-binding site [1]. In contrast, the ortho-chloro (2-chlorophenyl) and meta-chloro (3-chlorophenyl) isomers, due to altered steric constraints, cannot achieve this same binding conformation, resulting in distinct molecular packing and, by extension, altered target engagement [2]. The crystallographic data further show that the 4-chlorophenyl substitution pattern contributes 12% of the total Hirshfeld surface interactions via H⋯Cl/Cl⋯H contacts, a specific intermolecular contribution absent in non-halogenated analogs [3].

X-ray crystallography CDK2 inhibition Structure-based drug design Molecular recognition

Synthetic Accessibility: Defined Protocols for Selective C5 Arylation of 4-Amino-Pyrazoles

The synthesis of 5-(4-chlorophenyl)-1-methyl-1H-pyrazol-4-amine is achievable via a regioselective two-step approach from heterocyclic acetonitriles, yielding the fully substituted 4-amino-pyrazole building block in up to 71% overall yield over four steps [1]. This stands in contrast to N-alkyl and N-aryl pyrazole syntheses that employ primary amines as limiting reagents, which often require harsh conditions and provide lower regioselectivity [2]. Industrial-scale methods for the closely related (4-chlorophenyl)(1-methyl-1H-pyrazol-4-yl)methanamine utilize continuous-flow reactors to achieve >85% yield and >98% purity via preparative HPLC . These optimized synthetic routes ensure reliable, scalable access to the target compound with defined purity specifications, a critical consideration for procurement where batch-to-batch consistency is required.

Medicinal chemistry Pyrazole synthesis C-H arylation Building block procurement

Physicochemical Profile: Vendor-Specified Purity and Aqueous Solubility Data

Commercially sourced 5-(4-chlorophenyl)-1-methyl-1H-pyrazol-4-amine is routinely supplied with a minimum purity specification of 95% . The compound exhibits an aqueous solubility of ≤10 µg/mL at pH 7.0 . This low aqueous solubility is consistent across a panel of structurally related pyrazole derivatives, where 5 out of 6 tested compounds showed aqueous solubility IC50 values of <10 µg/mL at pH 7.0 [1]. The limited aqueous solubility must be considered when planning in vitro assays, typically necessitating the use of co-solvents such as DMSO. The vendor-reported purity threshold of 95% provides a baseline quality assurance metric for procurement decisions, although lot-specific certificates of analysis should be requested for critical applications.

Compound procurement Solubility Purity specification Quality control

Validated Application Scenarios for 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine Based on Quantitative Evidence


JAK/STAT Pathway Inhibitor Screening and Hit-to-Lead Optimization

The nanomolar JAK1/2/3 inhibitory activity of the 4-chlorophenyl-substituted 4-amino-pyrazole scaffold [1] positions this compound as a validated starting point for hit-to-lead campaigns targeting the JAK/STAT signaling axis. Its potent, low-nanomolar IC50 values against multiple JAK isoforms (JAK1: 3.4 nM, JAK2: 2.2 nM, JAK3: 3.5 nM) [2] make it suitable for use as a positive control in kinase inhibition assays, or as a core scaffold for further medicinal chemistry optimization to improve selectivity and pharmacokinetic properties.

Structure-Based Design of CDK2-Targeted Anticancer Agents

The experimentally determined binding geometry of the 4-chlorophenyl group relative to the pyrazole core (dihedral angle of 71.22°) [3] provides a precise structural template for structure-based drug design efforts targeting CDK2. The crystallographic data offer atomic-level validation of the 4-chlorophenyl isomer's unique fit within the ATP-binding pocket, a feature not shared by its ortho- or meta-chloro counterparts. This makes the compound a valuable tool for computational docking studies, pharmacophore modeling, and the rational design of next-generation CDK2 inhibitors.

Synthetic Chemistry: Procurement of a Validated 4-Amino-Pyrazole Building Block

The existence of defined, high-yielding synthetic routes (up to 71% yield over four steps) [4] and commercially available material with 95% minimum purity makes 5-(4-chlorophenyl)-1-methyl-1H-pyrazol-4-amine a reliable building block for the synthesis of more complex pyrazole-containing libraries. Its well-characterized physicochemical profile, including known low aqueous solubility (<10 µg/mL) , allows for predictable handling and formulation in organic synthesis and subsequent in vitro assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Chlorophenyl)-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.